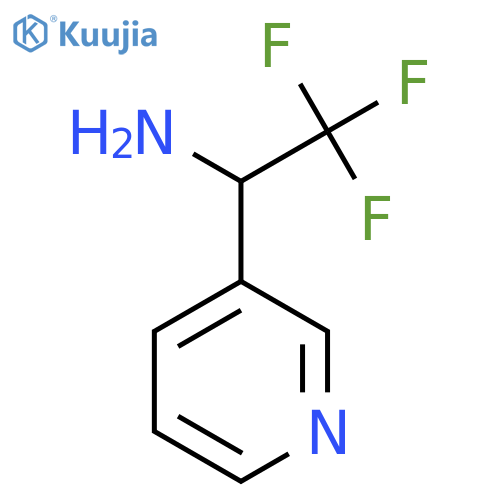Cas no 912761-24-1 (2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine)

912761-24-1 structure
商品名:2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 化学的及び物理的性質
名前と識別子
-
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
- 2,2,2-trifluoro-1-pyridin-3-ylethanamine
- 2,2,2-TRIFLUORO-1-PYRIDIN-3-YL-ETHYLAMINE
- 2-PYRIDINECARBOXYLIC ACID, 4-METHOXY-, HYDRAZIDE
- (2,2,2-trifluoro-1-pyridin-3-ylethyl)amine(SALTDATA: 2HCl)
- 2,2,2-Trifluoro-1-pyridin-3-ylethylamine
- ROWMBYANNAKARY-UHFFFAOYSA-N
- AU-004/40988812
- 2,2,2-trifluoro-1-(3-pyridinyl)ethylamine
- DTXSID00656824
- AKOS009097679
- (2,2,2-Trifluoro-1-pyridin-3-ylethyl)amine
- 912761-24-1
- FT-0685633
- EN300-392732
- SCHEMBL21460499
- J-506743
- MFCD07384536
- 2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine
- N13231
- DB-031964
-
- MDL: MFCD07384536
- インチ: 1S/C7H7F3N2/c8-7(9,10)6(11)5-2-1-3-12-4-5/h1-4,6H,11H2
- InChIKey: ROWMBYANNAKARY-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=NC=CC=1)N)(F)F
計算された属性
- せいみつぶんしりょう: 176.05600
- どういたいしつりょう: 176.05613272g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 38.9Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 233.8±40.0 °C at 760 mmHg
- フラッシュポイント: 95.2±27.3 °C
- PSA: 38.91000
- LogP: 2.34400
- じょうきあつ: 0.1±0.5 mmHg at 25°C
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1005864-50mg |
2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |
912761-24-1 | 95% | 50mg |
$190 | 2024-07-28 | |
| Enamine | EN300-392732-5.0g |
2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine |
912761-24-1 | 5g |
$2566.0 | 2023-05-27 | ||
| Chemenu | CM173871-1g |
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine |
912761-24-1 | 95%+ | 1g |
$655 | 2021-08-05 | |
| eNovation Chemicals LLC | Y1005864-100mg |
2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |
912761-24-1 | 95% | 100mg |
$185 | 2024-07-28 | |
| Apollo Scientific | PC911029-500mg |
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine |
912761-24-1 | 97% | 500mg |
£450.00 | 2023-09-02 | |
| eNovation Chemicals LLC | Y1005864-1g |
2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |
912761-24-1 | 95% | 1g |
$555 | 2024-07-28 | |
| Enamine | EN300-392732-0.05g |
2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-amine |
912761-24-1 | 0.05g |
$744.0 | 2023-05-27 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0162-500mg |
2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |
912761-24-1 | 97% | 500mg |
2535.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0162-100mg |
2,2,2-Trifluoro-1-pyridin-3-yl-ethylamine |
912761-24-1 | 97% | 100mg |
1263.58CNY | 2021-05-07 | |
| Alichem | A029195390-250mg |
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine |
912761-24-1 | 97% | 250mg |
$282.80 | 2023-08-31 |
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine 関連文献
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
912761-24-1 (2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine) 関連製品
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 61389-26-2(Lignoceric Acid-d4)
- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
推奨される供給者
Amadis Chemical Company Limited
(CAS:912761-24-1)2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine

清らかである:99%
はかる:5g
価格 ($):705.0